![molecular formula C19H28O3 B13767135 (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol CAS No. 53940-77-5](/img/structure/B13767135.png)
(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with a hydroxyethyl group and a methoxy-tetrahydronaphthalenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol involves multiple steps, including the formation of the cyclopentane ring and the introduction of the hydroxyethyl and methoxy-tetrahydronaphthalenyl groups. Common synthetic routes may involve:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions using appropriate precursors and catalysts.
Introduction of Substituents: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, while the methoxy-tetrahydronaphthalenyl group can be added through Friedel-Crafts alkylation or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
The compound (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the methoxy group would produce a hydroxyl group.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxy-tetrahydronaphthalenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar Compounds
(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-ethylcyclopentan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties compared to similar compounds.
特性
CAS番号 |
53940-77-5 |
|---|---|
分子式 |
C19H28O3 |
分子量 |
304.4 g/mol |
IUPAC名 |
(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C19H28O3/c1-19(9-10-20)17(7-8-18(19)21)15-4-3-14-12-16(22-2)6-5-13(14)11-15/h5-6,12,15,17-18,20-21H,3-4,7-11H2,1-2H3/t15-,17+,18+,19+/m1/s1 |
InChIキー |
VMOFEKZMARXKQM-BVBHFADKSA-N |
異性体SMILES |
C[C@@]1([C@@H](CC[C@@H]1O)[C@@H]2CCC3=C(C2)C=CC(=C3)OC)CCO |
正規SMILES |
CC1(C(CCC1O)C2CCC3=C(C2)C=CC(=C3)OC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


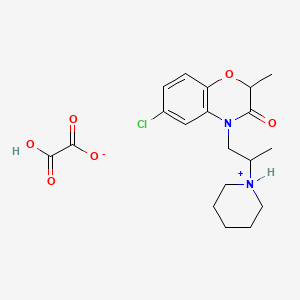
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
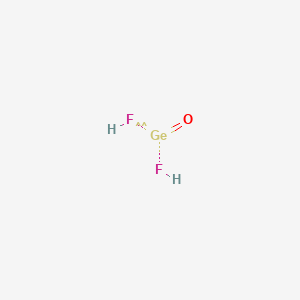

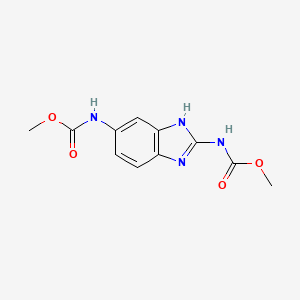
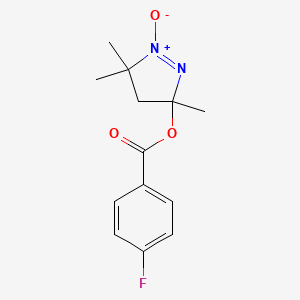
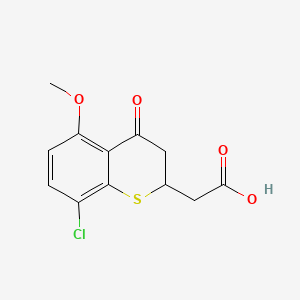


![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
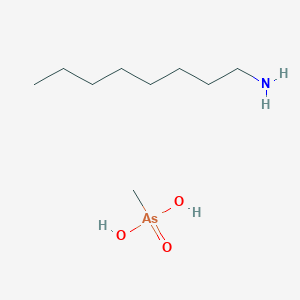


![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)
